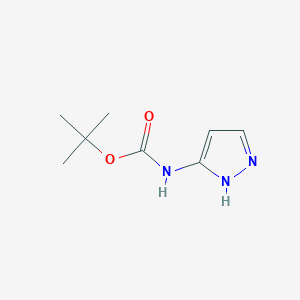

tert-butyl 1H-pyrazol-3-ylcarbamate

Description

BenchChem offers high-quality tert-butyl 1H-pyrazol-3-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl 1H-pyrazol-3-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1H-pyrazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)10-6-4-5-9-11-6/h4-5H,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIAELOQCATLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952674-76-9 | |

| Record name | tert-Butyl 1H-pyrazol-3-ylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-butyl 1H-pyrazol-3-ylcarbamate structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of tert-butyl 1H-pyrazol-3-ylcarbamate

Introduction

In the landscape of modern drug discovery and development, N-heterocyclic compounds, particularly pyrazole derivatives, serve as privileged scaffolds. Their versatile biological activities make them central to the synthesis of novel therapeutic agents.[1] tert-butyl 1H-pyrazol-3-ylcarbamate is a crucial building block in this domain, frequently used as an intermediate in the synthesis of more complex molecules, including selective enzyme inhibitors.[2] The tert-butyloxycarbonyl (Boc) protecting group offers a reliable method for masking the reactivity of the amine functionality on the pyrazole ring, allowing for selective transformations at other positions.[3][4]

Unambiguous confirmation of the molecular structure of such intermediates is not merely a procedural formality; it is the bedrock upon which the integrity of a synthetic campaign rests. An error in structural assignment can lead to the loss of valuable time, resources, and ultimately, the failure of a research program. This guide provides a comprehensive, multi-technique approach to the structural elucidation of tert-butyl 1H-pyrazol-3-ylcarbamate. It is designed not as a rigid template, but as a logical workflow, explaining the causality behind each analytical choice to create a self-validating system of characterization. We will proceed from foundational molecular formula confirmation to the detailed mapping of atomic connectivity.

Part 1: Foundational Characterization & Analytical Workflow

Before delving into complex spectroscopic analysis, the fundamental properties of the compound must be established. This initial data provides the framework for interpreting subsequent, more detailed results.

Core Physicochemical & Structural Data

A summary of the essential properties for tert-butyl 1H-pyrazol-3-ylcarbamate is presented below.

| Property | Value | Source |

| CAS Number | 952674-76-9 | |

| Molecular Formula | C₈H₁₃N₃O₂ | |

| Molecular Weight | 199.21 g/mol | Calculated |

| Physical Form | Liquid or Solid | |

| InChI Key | RZIAELOQCATLDL-UHFFFAOYSA-N |

The Logic of a Multi-Technique Approach

No single analytical technique can provide a complete and unambiguous structural proof. A robust elucidation strategy relies on the synergistic use of multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a high-confidence confirmation.

Our workflow is designed to be logical and efficient:

-

Mass Spectrometry (MS): The initial step is to confirm the molecular weight and, by extension, the molecular formula. This validates that we have a compound of the expected mass.

-

Infrared (IR) Spectroscopy: This rapid technique confirms the presence of key functional groups predicted by the proposed structure (e.g., carbamate C=O, N-H bonds).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and relative numbers of hydrogen and carbon atoms. It allows for the definitive assembly of the molecular skeleton.

The relationship between these techniques forms a validation loop, as illustrated in the workflow diagram below.

Caption: Synthesis of the target compound.

The analytical data gathered is entirely consistent with the expected outcome of this well-established protection reaction, adding a final layer of confidence to the structural assignment.

Conclusion

The structural elucidation of tert-butyl 1H-pyrazol-3-ylcarbamate is achieved through a systematic and logical application of orthogonal analytical techniques. Mass spectrometry confirms the molecular formula C₈H₁₃N₃O₂. FTIR spectroscopy validates the presence of critical N-H, C=O, and C-O functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity, confirming the presence of the tert-butyl group, the carbamate linkage, and the specific substitution pattern on the pyrazole ring. The convergence of these independent datasets provides an irrefutable, self-validating proof of structure, ensuring the integrity of this vital chemical building block for its application in research and development.

References

-

t-Butyl group towers over other 1H resonances . ACD/Labs. [Link]

-

tert-butyl N-(1H-pyrazol-3-ylmethyl)carbamate . PubChem, National Center for Biotechnology Information. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine . Organic Syntheses. [Link]

-

tert-Butyloxycarbonyl protecting group . Wikipedia. [Link]

- Supporting Information for a scientific article.

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone . ResearchGate. [Link]

-

Sample Preparation for FTIR Analysis . Drawell. [Link]

-

Selective Ring N-Protection of Aminopyrazoles . ResearchGate. [Link]

- Advanced NMR techniques for structural characterization of heterocyclic structures. This document appears to be a chapter or review on advanced NMR techniques.

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications . National Center for Biotechnology Information. [Link]

-

Acquiring 1H and 13C Spectra . Royal Society of Chemistry. [Link]

-

Sample preparation for FT-IR . University of the West Indies at Mona. [Link]

-

Electrospray ionization . Wikipedia. [Link]

-

Electrospray Ionization Mass Spectrometry . Chemistry LibreTexts. [Link]

-

Overview of Structure Determination in Heterocyclic Chemistry . NPTEL. [Link]

-

Heterocycles Structural Analysis in HPLC Method Development . Welch Materials, Inc. [Link]

-

Ionization Methods for JEOL Mass Spectrometers . JEOL. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164) . ResearchGate. [Link]

-

How to Prepare Samples for FTIR Testing . Rocky Mountain Labs. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . Indonesian Journal of Science and Technology. [Link]

-

FTIR Analysis . RTI Laboratories. [Link]

-

Basic 1H- and 13C-NMR Spectroscopy . ScienceDirect. [Link]

-

Mass Spectrometry Ionization Methods . Emory University. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures . Bentham Science. [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst . SpringerLink. [Link]

-

Basic Practical NMR Concepts . Michigan State University. [Link]

-

Structure Elucidation by NMR . ETH Zurich. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums . ResearchGate. [Link]

-

13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles . Taylor & Francis Online. [Link]

Sources

Solubility of tert-butyl 1H-pyrazol-3-ylcarbamate in organic solvents

An In-Depth Technical Guide to the Solubility of tert-Butyl 1H-Pyrazol-3-ylcarbamate in Organic Solvents for Pharmaceutical Development

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the entire lifecycle of a pharmaceutical compound, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive examination of the solubility characteristics of tert-butyl 1H-pyrazol-3-ylcarbamate (CAS No. 952674-76-9), a heterocyclic molecule of interest in medicinal chemistry. We will dissect the molecular structure to predict solubility behavior, present a rigorous, field-proven experimental protocol for determining thermodynamic solubility, and discuss the practical application of this data in a research and development setting. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility

Tert-butyl 1H-pyrazol-3-ylcarbamate belongs to the pyrazole class of heterocyclic compounds, a scaffold that is integral to numerous FDA-approved drugs and serves as a versatile building block in medicinal chemistry.[1][2] The utility of such compounds is fundamentally linked to their solubility in various media. A thorough understanding of a compound's solubility is not merely an academic exercise; it is a cornerstone of efficient and successful drug development.[3]

Key processes dictated by solubility include:

-

Chemical Synthesis: Selection of appropriate solvents for reactions, work-up procedures, and product isolation.

-

Purification: Development of robust crystallization methods, which are essential for achieving high purity.[3]

-

Pharmacological Screening: Preparation of accurate stock solutions for in vitro and in vivo assays.

-

Formulation Development: Designing stable and bioavailable dosage forms, as a drug must be in solution to be absorbed.[4]

This guide offers a first-principles analysis of the structural attributes of tert-butyl 1H-pyrazol-3-ylcarbamate that govern its solubility and provides a definitive, step-by-step methodology for its empirical measurement in common organic solvents.

Molecular Structure and Predicted Solubility Profile

The solubility behavior of a molecule is a direct consequence of its structure. The principle of "like dissolves like" provides a foundational framework for prediction, which can be refined by analyzing the specific functional groups present.

Chemical Structure: tert-Butyl 1H-pyrazol-3-ylcarbamate Molecular Formula: C₈H₁₃N₃O₂[5]

Structural Analysis:

-

Pyrazole Core: This five-membered aromatic ring contains two nitrogen atoms. The N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen serves as a hydrogen bond acceptor.[2][6] This duality allows for interactions with a wide range of both protic and aprotic polar solvents.

-

Carbamate Linker (-NH-COO-): This functional group is highly polar. It features a hydrogen bond donor (N-H) and two hydrogen bond acceptor sites (the carbonyl and ether oxygens), significantly enhancing the potential for interaction with polar solvents.

-

Tert-Butyl Group (-C(CH₃)₃): This is a bulky, non-polar (lipophilic) alkyl group. It contributes to van der Waals interactions and will enhance solubility in less polar, aprotic organic solvents. Its steric bulk may slightly hinder the solvation of the adjacent carbamate group.

Predicted Solubility Trends:

Based on this analysis, a qualitative solubility profile can be predicted:

-

High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar pyrazole and carbamate functionalities.

-

Good to Moderate Solubility: Expected in polar protic solvents like methanol and ethanol, which can engage in hydrogen bonding with the molecule's donor and acceptor sites.[7]

-

Moderate Solubility: Expected in solvents of intermediate polarity such as ethyl acetate and dichloromethane, where a balance of polar and non-polar interactions can be achieved.

-

Low to Negligible Solubility: Expected in non-polar aliphatic solvents like hexane and heptane, which lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions with the solute.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move beyond prediction to quantitative data, an empirical measurement is essential. The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, representing the true saturation point of a solute in a solvent at a given temperature.[8][9] This method is reliable and ensures that the system has reached a state of minimum free energy, avoiding the misleadingly high values that can result from kinetically trapped supersaturated solutions.[10]

Principle

An excess amount of the solid compound is suspended in a known volume of solvent and agitated at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value. This concentration represents the equilibrium solubility.

Materials and Equipment

-

Solute: tert-Butyl 1H-pyrazol-3-ylcarbamate (purity >95%)

-

Solvents: HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, n-Heptane)

-

Apparatus:

-

Analytical balance (4-decimal place)

-

4 mL glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge with adaptors for vials

-

0.22 µm PTFE syringe filters

-

Calibrated micropipettes and general lab glassware

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with a UV detector.

-

Step-by-Step Methodology

-

Preparation: Add approximately 10-20 mg of tert-butyl 1H-pyrazol-3-ylcarbamate to a tared 4 mL glass vial. Record the exact mass.

-

Solvent Addition: Add 1.0 mL of the selected organic solvent to the vial using a calibrated pipette.

-

Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm). Allow the slurries to equilibrate for at least 24 hours.

-

Causality Note: A 24-hour period is typically sufficient for most small molecules to reach equilibrium. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours and sampling at multiple time points is recommended to confirm that a plateau has been reached.[9]

-

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid at the bottom of each vial. This is critical to ensure saturation was achieved.[8] Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot (e.g., 200 µL) of the clear supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean HPLC vial.

-

Self-Validation: Pre-rinsing the filter with a small amount of the saturated solution can prevent loss of the analyte due to adsorption onto the filter membrane, a potential source of error for sparingly soluble compounds.[9]

-

-

Dilution: Perform a precise serial dilution of the filtrate with the appropriate mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantitative Analysis: Analyze the diluted samples via a validated HPLC-UV method. Determine the concentration of the solute against a standard calibration curve prepared with the same compound.

-

Calculation: Calculate the original solubility in mg/mL using the measured concentration and the dilution factor.

Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × Dilution Factor

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Data and Interpretation

Following the protocol described above, quantitative solubility data can be generated. The table below presents a set of illustrative data based on the predicted trends for tert-butyl 1H-pyrazol-3-ylcarbamate. Researchers should populate this table with their own empirically determined values.

| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) |

| n-Heptane | Non-Polar Aliphatic | 0.1 | < 0.1 |

| Toluene | Non-Polar Aromatic | 2.4 | ~ 5 - 15 |

| Dichloromethane | Polar Aprotic | 3.1 | ~ 50 - 100 |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 40 - 80 |

| Acetonitrile | Polar Aprotic | 5.8 | > 150 |

| Ethanol | Polar Protic | 4.3 | ~ 100 - 150 |

| Methanol | Polar Protic | 5.1 | > 200 |

Interpretation and Application:

-

The very low solubility in heptane confirms the importance of the polar functional groups.

-

The moderate solubility in toluene suggests that the aromatic pyrazole ring and non-polar tert-butyl group contribute to favorable interactions with aromatic solvents.

-

High solubility in alcohols (methanol, ethanol) and polar aprotic solvents (acetonitrile) highlights the dominant role of hydrogen bonding and strong dipole-dipole interactions. This data is invaluable for:

-

Process Chemistry: Methanol or ethanol could be excellent choices for purification via crystallization. A mixture including a non-polar anti-solvent like heptane could be used to induce precipitation.

-

Formulation & Screening: Acetonitrile or methanol would be suitable for preparing high-concentration stock solutions for biological assays, minimizing the amount of organic solvent introduced into the test system.

-

Conclusion

This guide has established a comprehensive framework for understanding and quantifying the solubility of tert-butyl 1H-pyrazol-3-ylcarbamate in organic solvents. By combining a theoretical analysis of its molecular structure with a robust, self-validating experimental protocol, researchers can generate the high-quality data necessary to accelerate key decisions in the drug development pipeline. Accurate solubility data is not a barrier but an enabler, paving the way for efficient process development, reliable screening, and rational formulation design.

References

- Solubility of 1H-pyrazole (C3H4N2).Solubility of Things.

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine.Organic Syntheses.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- TERT-BUTYL 1H-PYRAZOL-3-YLCARBAM

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.International Journal of Pharmaceutical Sciences Review and Research.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.SlideShare.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.RSC Medicinal Chemistry.

- Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correl

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- A REVIEW ON PYRAZOLE AN ITS DERIV

- Drug Solubility: Importance and Enhancement Techniques.PMC - NIH.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physchemres.org [physchemres.org]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TERT-BUTYL 1H-PYRAZOL-3-YLCARBAMATE | 952674-76-9 [sigmaaldrich.com]

- 6. ijnrd.org [ijnrd.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to the Physical and Chemical Stability of Boc-Protected Pyrazoles

Foreword: The Dichotomy of Protection and Lability

In the landscape of modern drug discovery and development, pyrazole scaffolds are prized for their versatile biological activities and synthetic accessibility. Their journey from a laboratory concept to a clinical candidate, however, is a multi-step odyssey, frequently necessitating the use of protecting groups to orchestrate selective chemical transformations. Among these, the tert-butyloxycarbonyl (Boc) group is a workhorse for the protection of the pyrazole nitrogen, valued for its steric bulk and general robustness.

This guide moves beyond the simple "on/off" perception of the Boc protecting group. For the process chemist, the formulation scientist, and the analytical researcher, true mastery lies in understanding its nuanced stability profile. A protecting group's reliability during a synthetic step is only as valuable as its predictable lability when its removal is required. Conversely, unintended cleavage of the Boc group can lead to yield loss, impurity formation, and significant analytical challenges. This document provides a comprehensive exploration of the physical and chemical stability of Boc-protected pyrazoles, offering both foundational principles and field-proven experimental protocols to empower researchers in their daily work.

Understanding the Core Stability Profile: A Tale of Two Moieties

The stability of a Boc-protected pyrazole is not governed by the Boc group alone; it is a dynamic interplay between the carbamate functionality and the electronic nature of the pyrazole ring it is attached to.

The Boc Group: An Acid-Sensitive Gatekeeper

The tert-butyloxycarbonyl group is fundamentally a carbamate. Its stability profile is well-documented:

-

High Stability to Bases and Nucleophiles: The Boc group is exceptionally stable under basic conditions (e.g., NaOH, K2CO3) and is resistant to attack by a wide range of nucleophiles, making it compatible with many standard synthetic transformations.[1][2]

-

Primary Lability to Acid: The cornerstone of Boc chemistry is its clean and efficient cleavage under acidic conditions.[1] This proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutene and a proton. This acid sensitivity is the most common pathway for its intentional removal and its most likely route of unintended degradation.

-

Thermal Lability: At elevated temperatures, typically above 150 °C, the Boc group can be removed thermolytically, fragmenting to the free amine (or pyrazole), isobutylene, and carbon dioxide. This can be an advantageous, reagent-free method of deprotection in some process contexts.[3]

The Pyrazole Ring: An Electronic Modulator

The pyrazole ring itself is an electron-rich aromatic heterocycle. However, its influence on the attached Boc group is profound and depends heavily on the other substituents present on the ring.[4]

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro, cyano, or halo groups decrease the electron density of the pyrazole ring. This makes the nitrogen atom less basic and can, in some contexts, destabilize the N-Boc bond, potentially making it more susceptible to cleavage under certain conditions. For instance, studies on N-Boc protected aromatic systems have shown that EWGs can accelerate deprotection.[5]

-

Electron-Donating Groups (EDGs): Substituents like alkyl or alkoxy groups increase the electron density of the pyrazole ring, enhancing the nucleophilicity of the ring nitrogens. This generally leads to a more stable N-Boc bond under standard acidic deprotection conditions.

This electronic interplay is a critical consideration. A process developed for an electron-rich Boc-pyrazole may fail or produce unexpected side products if applied directly to an electron-deficient analogue.

Physical Stability Assessment: The Foundation of Reliable Handling and Formulation

The physical properties of a Boc-protected pyrazole intermediate are as critical as its chemical reactivity. These properties dictate how the material is handled, stored, and purified.

Solid-State Characterization

The solid form of an intermediate impacts its stability, dissolution rate, and bulk properties.

-

Melting Point (Mp): A sharp melting point is a primary indicator of purity. A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphism). Below is a table of representative melting points for various Boc-protected pyrazoles reported in the literature.

| Compound Name | Structure | Melting Point (°C) |

| tert-butyl 3,5-dimethyl-1H-pyrazole-1-carboxylate | 3,5-di-Me substituted | 110-111[6] |

| tert-butyl 4-acetyl-3,5-dimethyl-1H-pyrazole-1-carboxylate | 4-acetyl, 3,5-di-Me substituted | 112-114[7] |

| 1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid | 4-boronic acid substituted | 157-161[8] |

-

Hygroscopicity: This refers to the tendency of a solid material to absorb moisture from the atmosphere. Excessive moisture uptake can lead to physical changes (deliquescence, caking) and can catalyze chemical degradation (hydrolysis). Understanding a compound's hygroscopicity is essential for defining appropriate storage and handling conditions (e.g., requirement for desiccated or inert atmosphere storage).

This protocol provides a quantitative measure of moisture sorption and desorption.

-

Sample Preparation: Place 10-20 mg of the Boc-protected pyrazole onto the DVS sample pan.

-

Drying: Equilibrate the sample at 0% relative humidity (RH) at 25 °C until a stable weight is achieved (defined as <0.002% weight change over 5 minutes). This establishes the dry baseline weight.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 10% to 90% RH). At each step, allow the sample to equilibrate until a stable weight is recorded.

-

Desorption Phase: Decrease the RH in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus RH. The shape of the isotherm and the total moisture uptake at high RH are used to classify the material according to the European Pharmacopoeia standards, as shown in the table below.

| Classification | % Weight Gain at 25°C / 80% RH |

| Non-hygroscopic | < 0.2% |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

Solubility Profiling

Solubility data is crucial for designing reaction conditions, extraction procedures, and crystallizations. A standardized solubility assessment provides a valuable dataset for process development.

-

Solvent Selection: Choose a range of solvents relevant to process chemistry (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene, Ethyl Acetate, Water).

-

Sample Preparation: Add an excess of the Boc-protected pyrazole to a known volume (e.g., 2 mL) of each solvent in a sealed vial. The presence of undissolved solids must be visually confirmed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Sample Analysis:

-

Allow the solids to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the Boc-protected pyrazole using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation: Express the solubility in mg/mL or mol/L.

Chemical Stability: A Forced Degradation Approach

Forced degradation (or stress testing) is an essential component of drug development, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[9] This approach, mandated by ICH guidelines, is equally valuable for critical intermediates like Boc-protected pyrazoles.[10][11] The goal is to achieve modest degradation (typically 5-20%) to ensure that the degradation pathways are relevant and not the result of overly harsh conditions.

Caption: Primary acid-catalyzed degradation pathway of a Boc-protected pyrazole.

-

Basic Conditions: While generally stable, Boc-protected pyrazoles can exhibit unexpected lability. For instance, some N-Boc protected heterocycles can be deprotected under specific basic conditions, a reactivity not observed for typical N-Boc amines. This highlights the importance of empirical testing rather than relying solely on general principles.

-

Oxidative Conditions: The pyrazole ring itself can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides, depending on the substituents and the oxidant used.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. The method must be able to resolve the parent compound from all potential degradation products and formulation excipients.

The Stability-Indicating UPLC-MS Method

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the gold standard for this application.

-

Chromatography (UPLC): Provides high-resolution separation of complex mixtures in short run times.

-

Mass Spectrometry (MS): Provides molecular weight information for the parent compound and any degradants, which is the first step in structural identification. High-Resolution Mass Spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), is particularly powerful as it provides highly accurate mass measurements, allowing for the determination of elemental compositions. []

-

Column: A reversed-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm) is a good starting point.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting gradient would be 5% to 95% B over 5-10 minutes. This should be optimized to ensure separation of the parent peak from all degradant peaks.

-

Flow Rate: 0.4-0.6 mL/min.

-

Column Temperature: 40 °C.

-

Detection:

-

UV/PDA Detector: Monitor at a wavelength where the pyrazole chromophore absorbs (e.g., 254 nm) and also collect full spectra to check for peak purity.

-

MS Detector (ESI+): Scan a mass range from m/z 100 to 1000. For structural elucidation, perform fragmentation analysis (MS/MS) on the parent ion and major degradant ions.

-

Structural Elucidation of Degradants

Once a degradation product is detected and separated, its structure must be determined.

-

HRMS Analysis: Determine the accurate mass and elemental composition of the degradant.

-

MS/MS Fragmentation: Compare the fragmentation pattern of the degradant to that of the parent compound. This can reveal which part of the molecule has been modified.

-

Isolation and NMR: For definitive structural confirmation of critical degradants, it may be necessary to isolate the compound using preparative HPLC and perform a suite of Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC).

Conclusion and Best Practices for Researchers

The stability of a Boc-protected pyrazole is a critical attribute that impacts its entire lifecycle, from synthesis and purification to storage and subsequent use. A proactive and systematic approach to stability assessment is not an academic exercise but a prerequisite for robust process development and regulatory compliance.

Key Takeaways and Recommendations:

-

Assume Nothing: While the Boc group has a well-known stability profile, the electronic influence of the pyrazole ring and its substituents can lead to unexpected reactivity. Always perform empirical stability studies on your specific compound.

-

Characterize Early: Conduct physical stability assessments (hygroscopicity, solubility) early in the development process to establish proper handling and storage procedures. Store hygroscopic materials under desiccation or inert gas.

-

Embrace Forced Degradation: Use forced degradation studies as a tool to understand your molecule's inherent weaknesses and to develop truly stability-indicating analytical methods. This proactive approach prevents analytical surprises during long-term stability programs.

-

Leverage Modern Analytics: Employ UPLC-HRMS as your primary analytical tool for stability testing. The combination of high-resolution separation and accurate mass detection is invaluable for rapidly identifying and characterizing degradation products.

-

Document Everything: Maintain meticulous records of stability protocols, analytical methods, and results. This data is a critical component of the compound's development history and any future regulatory filings.

By integrating these principles and protocols into their workflow, researchers can navigate the challenges of working with Boc-protected pyrazoles, ensuring the integrity of their intermediates and accelerating the path to their final targets.

References

-

Recent advances in the synthesis of new pyrazole derivatives. (n.d.). IntechOpen. [Link]

-

Asante, C., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23962-23968. [Link]

-

Guo, Y., et al. (2021). Solubility Behavior of Boc- l -Asparagine in 12 Individual Solvents from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(11), 4146-4155. [Link]

-

Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

-

Royal Society of Chemistry. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. [Link]

-

Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]

-

Agami, C., & Couty, F. (2002). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Tetrahedron, 58(15), 2701-2724. [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

-

Bajaj, S., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 831-846. [Link]

-

Charde, M. S., et al. (2013). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 18(7), 8495-8523. [Link]

-

International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Akbari, R., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. Journal of Molecular Liquids, 300, 112297. [Link]

-

International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

-

Zarmpi, P., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2305-2316. [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

-

Veisi, H., et al. (2021). Efficient N-Boc protection of amines by a reusable heterogeneous solid acid nanocatalyst at room temperature. Scientific Reports, 11(1), 1-10. [Link]

-

European Medicines Agency. (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(11), 4605-4615. [Link]

-

Singh, S., et al. (2022). Characterization of potential degradation products of brexpiprazole by liquid chromatography/quadrupole-time-of-flight mass spectrometry and nuclear magnetic resonance, and prediction of their physicochemical properties by ADMET Predictor™. Rapid Communications in Mass Spectrometry, 36(23), e9415. [Link]

-

Lupa, A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(16), 4945. [Link]

-

U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Al-Mousawi, S. M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(19), 6296. [Link]

-

Assyro. (n.d.). ICH Stability Guidelines: Complete Q1A-Q1F Stability Testing Guide. [Link]

-

Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. European Journal of Chemistry, 1(1), 20-27. [Link]

-

European Medicines Agency. (n.d.). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

Kumar, D., et al. (2022). Forced Degradation Studies of Stigmasterol: Development of Stability Indicating Hptlc Method and I'ts Validation as Per Ich Guidelines. ResearchGate. [Link]

-

Vogt, F. G., et al. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical Development and Technology, 18(1), 348-358. [Link]

-

Zhang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-929. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]

-

Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. ResearchGate. [Link]

-

Kumar, V., et al. (2013). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of ChemTech Research, 5(1), 333-348. [Link]

-

TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. [Link]

-

Assyro. (n.d.). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. [Link]

-

Chhonker, Y. S., et al. (2016). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical and Biomedical Analysis, 128, 48-56. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. societachimica.it [societachimica.it]

- 5. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. N-Boc-1H-pyrazole-4-boronic acid = 95 947533-31-5 [sigmaaldrich.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ICH Official web site : ICH [ich.org]

- 11. database.ich.org [database.ich.org]

The Strategic Role of tert-butyl 1H-pyrazol-3-ylcarbamate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the synthesis, strategic application, and mechanistic importance of tert-butyl 1H-pyrazol-3-ylcarbamate. This key building block has become increasingly pivotal in the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery.

Introduction: The Convergence of a Privileged Scaffold and a Robust Protecting Group

In the landscape of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal foundation for designing potent and selective therapeutic agents.[3] Specifically, the 3-aminopyrazole moiety is a cornerstone in the design of numerous kinase inhibitors, where it often acts as a hinge-binding motif, crucial for anchoring the inhibitor to its target protein.[4][5]

Parallel to the rise of the pyrazole scaffold, the tert-butoxycarbonyl (Boc) group has established itself as one of the most reliable and versatile protecting groups for amines in multi-step organic synthesis.[6] Its stability under a wide range of reaction conditions, coupled with its facile and selective removal under acidic conditions, provides medicinal chemists with the precise control needed to construct complex molecular architectures.[7]

The convergence of these two powerful tools in the form of tert-butyl 1H-pyrazol-3-ylcarbamate creates a highly valuable and strategic building block for drug discovery programs. This guide will elucidate the rationale behind its use, provide detailed synthetic protocols, and explore its application in the development of cutting-edge therapeutics.

Physicochemical Properties and Strategic Advantages

The strategic utility of tert-butyl 1H-pyrazol-3-ylcarbamate stems from a combination of the inherent properties of its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃O₂ | [8] |

| Molecular Weight | 183.21 g/mol | [8] |

| Appearance | White to off-white solid | [8] |

| Solubility | Soluble in many organic solvents (e.g., DCM, THF, DMF) | General Knowledge |

The primary strategic advantages of employing this building block include:

-

Modulation of Reactivity: The Boc group effectively deactivates the 3-amino group, preventing its participation in undesired side reactions during subsequent synthetic transformations. This allows for selective functionalization of other positions on the pyrazole ring or on other parts of the molecule.

-

Enhanced Solubility: The lipophilic nature of the tert-butyl group can improve the solubility of intermediates in organic solvents, facilitating purification and handling.[9]

-

Orthogonal Protection Schemes: The acid-lability of the Boc group allows for its selective removal in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or hydrogenolysis-labile groups), enabling complex, multi-step synthetic strategies.[6]

-

Direction of Synthesis: By temporarily masking the 3-amino group, synthetic routes can be designed to build out other parts of the target molecule before revealing the crucial amine for a final key reaction, such as coupling to a hinge-binding partner.

Synthesis and Experimental Protocols

The synthesis of tert-butyl 1H-pyrazol-3-ylcarbamate is a critical first step for its utilization in drug discovery. Below are detailed protocols for its preparation and subsequent deprotection.

Synthesis of tert-butyl 1H-pyrazol-3-ylcarbamate

This protocol describes the protection of the 3-amino group of 3-aminopyrazole using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol:

-

Reaction Setup: To a solution of 3-aminopyrazole (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (TEA) (1.2 eq) or another suitable base.

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield tert-butyl 1H-pyrazol-3-ylcarbamate as a solid.

Caption: Synthesis of tert-butyl 1H-pyrazol-3-ylcarbamate.

Deprotection of the Boc Group

The removal of the Boc group is typically the final step before the amine can participate in further reactions.

Experimental Protocol:

-

Reaction Setup: Dissolve the Boc-protected pyrazole derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

-

Reaction Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is often obtained as the corresponding salt (e.g., TFA or HCl salt) and can be used directly in the next step or neutralized with a base to obtain the free amine.

Caption: Boc Deprotection Workflow.

Application in Kinase Inhibitor Synthesis: A Case Study

The strategic importance of tert-butyl 1H-pyrazol-3-ylcarbamate is best illustrated through its application in the synthesis of kinase inhibitors. Many potent and selective inhibitors of Cyclin-Dependent Kinases (CDKs) and Fms-like Tyrosine Kinase 3 (FLT3) utilize a pyrazole-based core.

In a typical synthetic strategy, tert-butyl 1H-pyrazol-3-ylcarbamate can be functionalized at the N1 position of the pyrazole ring through reactions such as N-arylation or N-alkylation. This is often followed by a series of transformations to build the rest of the inhibitor scaffold. The Boc-protected amine remains inert throughout these steps. In the final stages of the synthesis, the Boc group is removed to reveal the 3-amino group, which can then be coupled with a key pharmacophore or serve as a crucial hydrogen bond donor for binding to the kinase hinge region.

Illustrative Synthetic Workflow:

Caption: General workflow for kinase inhibitor synthesis.

This strategic approach allows for the late-stage introduction of the key binding element, which can be advantageous for library synthesis and structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Insights

The 3-amino group of the pyrazole ring is often critical for the biological activity of kinase inhibitors, as it typically forms one or more hydrogen bonds with the backbone of the kinase hinge region. The use of tert-butyl 1H-pyrazol-3-ylcarbamate in SAR studies allows for a systematic exploration of the importance of this interaction.

In a hypothetical SAR study of a series of pyrazole-based inhibitors, one could compare the activity of compounds with:

-

The free 3-amino group (after Boc deprotection).

-

The Boc-protected 3-amino group.

-

Other substituents at the 3-position.

Such studies often reveal a significant drop in potency when the 3-amino group is absent or modified in a way that prevents hydrogen bonding, underscoring the critical role of this moiety in target engagement. For example, in the development of CDK2 inhibitors, the pyrazole core and its substituents are crucial for establishing interactions with key amino acids in the active site.

Conclusion

Tert-butyl 1H-pyrazol-3-ylcarbamate is a versatile and strategically important building block in modern medicinal chemistry. Its value lies in the combination of a privileged pyrazole scaffold with a robust and easily manipulable Boc-protecting group. This combination provides medicinal chemists with a powerful tool to streamline the synthesis of complex molecules, particularly in the highly competitive field of kinase inhibitor discovery. The ability to mask and then reveal a key binding element at a late stage in the synthesis facilitates the rapid exploration of SAR and the optimization of lead compounds. As the demand for novel and selective therapeutics continues to grow, the strategic application of well-designed building blocks like tert-butyl 1H-pyrazol-3-ylcarbamate will remain a cornerstone of successful drug discovery programs.

References

- CN108558792B - Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents.

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. Available at: [Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Available at: [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed. Available at: [Link]

-

(PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION Jeanne Fichez, Patricia Busca and Guillaume Prestat Laboraty o. Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC - NIH. Available at: [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available at: [Link]

-

1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Available at: [Link]

-

N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies - ResearchGate. Available at: [Link]

-

Recent Progress in CDK4/6 Inhibitors and PROTACs - MDPI. Available at: [Link]

-

Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Available at: [Link]

-

Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. Available at: [Link]

-

Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. Available at: [Link]

-

BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd.. Available at: [Link]

Sources

- 1. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3 | bioRxiv [biorxiv.org]

- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of kinase inhibitors using pyrazole-based scaffolds

An In-Depth Technical Guide to the Discovery of Kinase Inhibitors Using Pyrazole-Based Scaffolds

Authored by a Senior Application Scientist

Foreword: The Kinase Inhibitor Landscape and the Rise of the Pyrazole Scaffold

In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell growth and proliferation to differentiation and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical and intensely pursued classes of drug targets.[1][2] The development of small-molecule kinase inhibitors has revolutionized targeted therapy, but the quest for compounds with higher potency, improved selectivity, and favorable pharmacokinetic profiles is a perpetual challenge.

This guide delves into the strategic use of the pyrazole scaffold, a five-membered aromatic heterocycle, which has emerged as a "privileged" structure in modern medicinal chemistry for the design of potent and selective kinase inhibitors.[3] Its unique electronic properties and structural versatility allow it to serve as an exceptional bioisostere for other hinge-binding motifs, forming critical hydrogen bond interactions within the ATP-binding pocket of kinases.[4] Numerous FDA-approved drugs, such as Pirtobrutinib and Futibatinib, incorporate this core, underscoring its clinical significance and therapeutic success.[5]

This document is structured not as a rigid manual, but as a dynamic guide that mirrors the drug discovery process. We will journey from the foundational principles of why the pyrazole scaffold is so effective, through the modern workflows for identifying and synthesizing novel inhibitor candidates, to the critical biochemical and cellular assays required to validate their activity and advance them toward the clinic.

Part 1: The Strategic Advantage of the Pyrazole Scaffold

The efficacy of the pyrazole ring as a cornerstone for kinase inhibitors stems from its inherent chemical and structural properties. As a bioisostere for purines, it is perfectly poised to interact with the highly conserved hinge region of the kinase ATP-binding site.

Causality of Binding: Why Pyrazole Works

The primary reason for the pyrazole scaffold's success lies in its ability to act as both a hydrogen bond donor and acceptor. The N-H group of the pyrazole ring can donate a hydrogen bond to the backbone carbonyl oxygen of one hinge residue, while the adjacent nitrogen atom can accept a hydrogen bond from the backbone N-H of another hinge residue.[6][7] This bidentate interaction anchors the inhibitor firmly in the active site, providing a stable foundation for the rest of the molecule to explore other pockets for additional affinity and selectivity.

Below is a conceptual diagram illustrating this crucial interaction within a generic kinase ATP-binding pocket.

Caption: Pyrazole scaffold forming key hydrogen bonds with the kinase hinge region.

This foundational interaction is a self-validating system; if a pyrazole-based compound shows potency, it is highly probable that it is engaging the hinge region in this manner. Further modifications at the R1 and R2 positions can then be rationally designed to target less conserved regions of the active site, thereby engineering selectivity for a specific kinase.

Part 2: The Discovery and Optimization Workflow

The path from concept to a validated lead compound is a systematic process involving computational screening, chemical synthesis, and rigorous biological evaluation.

Hit Identification: Finding the Initial Spark

The initial discovery phase aims to identify "hits"—compounds that show promising activity against the kinase of interest. Two complementary strategies dominate this phase: structure-based virtual screening and high-throughput screening.

Protocol 1: Structure-Based Virtual Screening (SBVS)

This cost-effective in silico method leverages the known 3D crystal structure of the target kinase to screen large virtual libraries of compounds.[8][9] The goal is to predict which molecules are most likely to bind favorably in the ATP pocket.

-

Preparation of the Kinase Structure:

-

Obtain a high-resolution crystal structure of the target kinase (e.g., from the Protein Data Bank - PDB).

-

Using software like Schrödinger's Maestro, prepare the protein by removing water molecules, adding hydrogens, and optimizing protonation states.

-

Define the receptor grid for docking, centering it on the known ATP-binding site.

-

-

Library Preparation:

-

Acquire a virtual library of pyrazole-containing compounds (e.g., from commercial vendors or internal databases).

-

Prepare the library by generating 3D conformations and assigning correct protonation states for each molecule.

-

-

High-Throughput Virtual Screening (HTVS):

-

Post-Docking Analysis & Selection:

-

Visually inspect the top-scoring poses to ensure key interactions (like the hinge binding) are present.

-

Apply ADME (Absorption, Distribution, Metabolism, and Excretion) property filters using tools like QikProp to select for drug-like candidates.[11]

-

Select a diverse set of 20-50 virtual hits for synthesis and biological testing.

-

The following diagram outlines this virtual screening workflow.

Caption: Workflow for Structure-Based Virtual Screening (SBVS).

Synthesis and Structure-Activity Relationship (SAR) Studies

Once hits are identified, medicinal chemists synthesize analogs to improve potency and selectivity. A common and versatile method is the nucleophilic aromatic substitution.[12]

Protocol 2: General Synthesis of N-(1H-pyrazol-3-yl)pyrimidin-4-amine Derivatives

This protocol provides a robust method for creating a library of pyrazole-based inhibitors, allowing for systematic exploration of the chemical space around the core scaffold.[6][12]

-

Step 1: Core Scaffold Synthesis:

-

To a solution of 3-amino-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., n-butanol), add 2,4-dichloropyrimidine (1.1 eq).

-

Add a base, such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture at reflux (e.g., 120 °C) for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, concentrate under reduced pressure, and purify the resulting intermediate (2-chloro-N-(1H-pyrazol-3-yl)pyrimidin-4-amine) by column chromatography.

-

-

Step 2: Diversification:

-

To the intermediate from Step 1 (1.0 eq) in a pressure-tolerant microwave vial, add the desired amine (R-NH2) (1.2 eq) and a solvent (e.g., ethanol).

-

Add a catalytic amount of acid (e.g., 1M HCl) or base depending on the substrate.[12]

-

Seal the vial and heat using microwave irradiation (e.g., 150 °C for 30-60 minutes).

-

After cooling, purify the final product by preparative HPLC to yield the desired diversified pyrazole inhibitor.

-

Structure-Activity Relationship (SAR) Table

Systematic application of the synthesis protocol allows for the generation of SAR data. The table below provides a representative example based on published findings for pyrazole-based CDK inhibitors, illustrating how small chemical modifications can significantly impact biological activity.[13]

| Compound ID | R1 (at Pyrazole) | R2 (at Pyrimidine) | Kinase Target | IC50 (nM) |

| 22a | Cyclobutyl | Biphenyl | CDK2 | 24 |

| 22b | Cyclobutyl | Biphenyl | CDK5 | 23 |

| 22c | Isopropyl | Biphenyl | CDK2 | >1000 |

| 22d | Phenyl | Biphenyl | CDK2 | 150 |

| 22e | Cyclobutyl | Naphthalene | CDK2 | 85 |

Data is illustrative and compiled from findings in the literature.[13] The causality is clear: the SAR study reveals that a cyclobutyl group at the R1 position is optimal for CDK2/5 activity, while replacing it with a smaller (isopropyl) or larger (phenyl) group diminishes potency.[13]

Biological Evaluation: Validating the Hits

Synthesized compounds must be rigorously tested to confirm their biological activity. This involves both biochemical assays to measure direct enzyme inhibition and cellular assays to assess their effects in a biological context.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Target Engagement

DSF is a rapid and sensitive biophysical assay to confirm direct binding of an inhibitor to its target kinase and determine its relative binding strength.[12] It measures the change in the protein's melting temperature (Tm) upon ligand binding.

-

Preparation:

-

Prepare a master mix containing the purified kinase protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5x final concentration) in an appropriate assay buffer.

-

Prepare serial dilutions of the pyrazole inhibitor compounds in DMSO, then dilute further into the assay buffer.

-

-

Assay Plate Setup:

-

In a 96-well or 384-well PCR plate, dispense the protein/dye master mix.

-

Add the diluted compounds to the wells (final DMSO concentration <1%). Include "no ligand" and "no protein" controls.

-

Seal the plate securely.

-

-

Data Acquisition:

-

Place the plate in a real-time PCR instrument.

-

Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.

-

-

Data Analysis:

-

Plot fluorescence versus temperature. The midpoint of the unfolding transition is the melting temperature (Tm).

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without ligand from the Tm of the protein with the inhibitor. A positive ΔTm indicates stabilizing binding.[12]

-

Protocol 4: Cell Viability (MTT/MTS) Assay

This assay determines the effect of the inhibitors on the proliferation and viability of cancer cell lines.

-

Cell Plating:

-

Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[14]

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of the pyrazole inhibitor (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO).

-

Incubate for 72 hours under standard cell culture conditions.

-

-

Viability Measurement:

-

Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well and incubate for 2-4 hours. Live, metabolically active cells will convert the salt into a colored formazan product.

-

Add a solubilizing agent (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

-

The following diagram illustrates the integrated workflow from synthesis to biological validation.

Caption: Iterative cycle of synthesis and biological validation.

Part 3: Conclusion and Future Directions

The pyrazole scaffold represents a cornerstone of modern kinase inhibitor design, offering a reliable and synthetically accessible framework for developing potent and selective therapeutics.[1][3] The workflow presented in this guide—integrating rational in silico screening, systematic chemical synthesis, and robust biological validation—provides a self-validating system for the discovery and optimization of novel drug candidates. As our understanding of the kinome deepens, the strategic application of privileged scaffolds like pyrazole will continue to be instrumental in delivering the next generation of targeted therapies for a wide range of human diseases.

References

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening | Chemical Methodologies. (2025). Chemical Methodologies.

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. (2025). Chemical Methodologies.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 | ACS Medicinal Chemistry Letters. (2023).

- Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Scholars Press.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central.

- Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. (n.d.). PubMed.

- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).

- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Eco-Vector Journals Portal.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing.

- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.

- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.

- Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry. (2009).

Sources

- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemmethod.com [chemmethod.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Boc Protection of 3-Aminopyrazole

Abstract

The 3-aminopyrazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its successful functionalization is paramount in drug discovery and development, frequently necessitating the use of protecting groups to modulate the reactivity of its multiple nucleophilic centers. This technical guide provides an in-depth exploration of the mechanism behind the tert-butyloxycarbonyl (Boc) protection of 3-aminopyrazole. We will dissect the intricate challenges of regioselectivity, explore the interplay between kinetic and thermodynamic control, and present a validated experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical synthetic transformation.

The Strategic Imperative for Protecting 3-Aminopyrazole

3-Aminopyrazole is a polyfunctional heterocycle possessing three distinct nucleophilic nitrogen atoms: the exocyclic amino group (N³) and two endocyclic (ring) nitrogens (N1 and N2). The reactivity of the exocyclic amino group is generally higher than that of the endocyclic N1-H.[1] This inherent reactivity profile presents a significant challenge for selective functionalization. Unchecked, reactions with electrophiles can lead to a complex mixture of mono-, di-, and even tri-substituted products, posing significant purification challenges and reducing the yield of the desired compound.[2]

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation under relatively mild basic conditions and its facile removal under acidic conditions.[3][4][5][6] Its steric bulk and electronic properties render the protected amine unreactive to most nucleophiles and bases, enabling a wide range of subsequent chemical transformations on other parts of the molecule.[3]

The Core Challenge: Regioselectivity

The central issue in the Boc protection of 3-aminopyrazole is controlling which nitrogen atom reacts with the Boc anhydride (di-tert-butyl dicarbonate, Boc₂O). Each nitrogen presents a potential reaction site, leading to a complex product landscape.

Figure 2: Generalized mechanism for the Boc protection of an amine using Boc₂O.

Kinetic vs. Thermodynamic Control: The Decisive Factor

The distribution of Boc-protected isomers is governed by the principles of kinetic versus thermodynamic control. [7][8]Understanding this concept is critical to rationally designing a selective protection strategy.

-

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The major product will be the one that is formed fastest—the kinetic product. [8]This corresponds to the reaction pathway with the lowest activation energy. For 3-aminopyrazole, the exocyclic amino group is generally the most nucleophilic and sterically accessible site, making the N³-amino protected isomer the typical kinetic product.

-

Thermodynamic Control: At higher temperatures, the reaction becomes reversible. Given enough energy and time, the initially formed products can revert to the starting materials and re-react. [8]Under these conditions, the product distribution will favor the most stable isomer—the thermodynamic product. [8]For pyrazoles, acylation on the N1 ring nitrogen often leads to a more stable conjugated system. Therefore, the N1-Boc protected isomer is generally the thermodynamic product.

Figure 3: Reaction energy diagram illustrating kinetic vs. thermodynamic control in the Boc protection of 3-aminopyrazole. The kinetic product forms via the lower activation energy barrier, while the thermodynamic product is the most stable overall.

Field-Proven Experimental Protocol: Selective N1-Boc Protection

This protocol is designed to favor the formation of the thermodynamically stable N1-protected isomer. The use of a suitable solvent and base at room temperature provides sufficient energy for the system to equilibrate towards the most stable product.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Rationale |

| 3-Aminopyrazole | 83.09 | 1.0 g | 12.03 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.9 g | 13.24 (1.1 eq) | Boc source; slight excess ensures full conversion. [6] |

| Triethylamine (TEA) | 101.19 | 2.5 mL | 18.05 (1.5 eq) | Base to neutralize generated acid and facilitate the reaction. [9] |

| Tetrahydrofuran (THF) | - | 50 mL | - | Aprotic solvent to dissolve reactants. |

| Ethyl Acetate | - | ~100 mL | - | Extraction Solvent |

| Saturated aq. NaHCO₃ | - | ~50 mL | - | Aqueous wash to remove acidic impurities. |

| Brine | - | ~50 mL | - | Aqueous wash to remove water from the organic layer. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying Agent |

Step-by-Step Procedure

-

Dissolution: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (1.0 g, 12.03 mmol). Dissolve the solid in tetrahydrofuran (THF, 50 mL).

-

Addition of Base: Add triethylamine (TEA, 2.5 mL, 18.05 mmol) to the solution. Stir for 5 minutes at room temperature. Causality: The base ensures the amine is sufficiently nucleophilic and neutralizes the acidic byproducts of the reaction.

-

Addition of Boc₂O: In a separate beaker, dissolve di-tert-butyl dicarbonate (2.9 g, 13.24 mmol) in a small amount of THF (~5 mL). Add this solution dropwise to the stirring aminopyrazole solution over 10-15 minutes. Causality: Slow addition helps to control any potential exotherm and minimizes the formation of undesired side products.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Causality: This extended reaction time at ambient temperature allows the reaction to reach thermodynamic equilibrium, favoring the more stable N1-isomer.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.